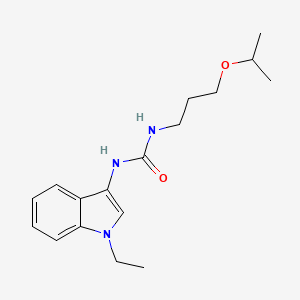

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea

Description

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(3-propan-2-yloxypropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-4-20-12-15(14-8-5-6-9-16(14)20)19-17(21)18-10-7-11-22-13(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFGMPXBRRPTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea typically involves the following steps:

Formation of the Indole Intermediate: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Alkylation: The indole intermediate is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.

Urea Formation: The alkylated indole is reacted with an isocyanate derivative to form the urea moiety. This step often requires a catalyst such as triethylamine and is carried out under mild conditions.

Introduction of the Isopropoxypropyl Group: The final step involves the reaction of the urea intermediate with 3-isopropoxypropyl bromide in the presence of a base like sodium hydride to introduce the isopropoxypropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced urea derivatives with altered electronic properties.

Substitution: Substituted urea compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea is being explored for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures may exhibit anti-cancer properties and neuroprotective effects. The compound's ability to interact with biological targets makes it a candidate for treating various diseases, including:

- Cancer: Studies suggest that indole derivatives can inhibit tumor growth by modulating signaling pathways associated with cancer cell proliferation.

- Neurological Disorders: The compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.

Materials Science

In materials science, this compound is investigated for its role in developing novel materials with specific electronic and optical properties. Its application includes:

- Polymer Synthesis: The compound can be utilized as a building block for synthesizing advanced polymers.

- Optoelectronic Devices: Its unique properties may contribute to the development of devices such as organic light-emitting diodes (OLEDs).

Biological Research

The compound serves as a valuable tool in biological research, particularly in studying cellular processes and molecular interactions. Key applications include:

- Enzyme Activity Assays: It is used to investigate the activity of specific enzymes, providing insights into metabolic pathways.

- Protein-Ligand Interactions: The compound aids in understanding how proteins interact with ligands, which is crucial for drug design.

Industrial Applications

In the industrial sector, this compound acts as an intermediate in synthesizing specialty chemicals. Its versatility allows it to be used in various chemical processes.

Molecular Targets

The compound interacts with various proteins and enzymes, modulating their activity. This interaction can lead to:

- Inhibition or Activation of Pathways: Depending on the target molecule, the compound can either inhibit or activate cellular pathways critical for maintaining homeostasis.

Pathways Involved

The compound affects multiple cellular pathways, including:

- Signal Transduction: It may influence how cells communicate with each other.

- Gene Expression Regulation: The compound could play a role in regulating genes involved in critical biological functions.

Case Study: Indole Derivatives in Cancer Therapy

Research has shown that certain indole derivatives exhibit significant anti-tumor activity through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that this compound could have similar effects pending further investigation.

Case Study: Neuroprotective Effects

Studies on related compounds indicate potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases. This area remains ripe for exploration concerning the specific compound .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: The compound affects various cellular pathways, including signal transduction, gene expression, and metabolic processes. It can inhibit or activate specific pathways depending on its structure and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous urea derivatives:

Key Observations:

- Flexibility vs. Rigidity : The target’s isopropoxypropyl chain confers flexibility, contrasting with the rigid adamantane group in and the trifluoropropyl chain in . Flexibility may improve bioavailability by enabling conformational adaptation in biological targets.

- Hydrogen-Bonding Capacity: The target retains two urea NH groups, critical for H-bond donor activity, whereas dimethylurea derivatives (e.g., ) lose this property.

- Lipophilicity : Dual indole substituents () increase hydrophobicity compared to the target’s single indole and ether chain. The chlorophenyl group in further elevates lipophilicity, which may affect membrane permeability.

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, characterized by an indole ring and various substituents, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

Chemical Structure

The compound's chemical structure can be represented as follows:

- IUPAC Name : 1-(1-ethylindol-3-yl)-3-(3-propan-2-yloxypropyl)urea

- Molecular Formula : C17H25N3O2

- CAS Number : 941951-32-2

The biological activity of this compound involves its interaction with specific molecular targets:

Molecular Targets :

- Enzymes: The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.

- Receptors: It potentially interacts with specific receptors, influencing cellular signaling pathways.

Cellular Pathways :

The compound is known to affect several cellular processes, including:

- Signal transduction pathways that regulate cell growth and differentiation.

- Gene expression modulation, impacting protein synthesis and cellular responses.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Studies have suggested that derivatives of indole compounds, including this compound, possess anticancer properties. The mechanisms may include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through interference with cell cycle progression.

Neuroprotective Effects

Preliminary research highlights the potential neuroprotective effects of this compound. It may exert protective actions against neurodegenerative diseases by:

- Modulating oxidative stress responses.

- Enhancing neuronal survival through anti-apoptotic mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Applications in Research

The unique properties of this compound lend themselves to various applications in scientific research:

Medicinal Chemistry :

The compound is being explored for its potential use as a therapeutic agent against cancer and neurological disorders.

Materials Science :

Due to its unique chemical structure, it is also being investigated for applications in the development of advanced materials with specific electronic properties.

Biological Research :

Used as a tool to study cellular processes and molecular interactions, particularly in assays related to enzyme activity and protein-ligand interactions.

Q & A

Q. What are the optimal synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea, and how can experimental parameters be systematically optimized?

The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines or nucleophilic substitution reactions. For this compound, a plausible route could involve reacting 1-ethyl-1H-indol-3-amine with a 3-isopropoxypropyl isocyanate precursor. Experimental optimization should employ Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example, a 2^k factorial design can identify critical parameters affecting yield and purity . Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography or recrystallization. Computational tools (e.g., density functional theory) can predict reaction feasibility and transition states to guide synthetic routes .

Q. How can spectroscopic and chromatographic techniques characterize the structural integrity of this compound?

- NMR : Analyze the indole NH proton (δ ~10-12 ppm) and urea NH groups (δ ~6-8 ppm). The ethyl and isopropoxy groups will show distinct splitting patterns in the aliphatic region (δ 1.0-4.5 ppm).

- IR : Confirm urea C=O stretching (~1640-1680 cm⁻¹) and NH bending (~1500-1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular mass (C₁₇H₂₄N₃O₂: theoretical ~310.19 g/mol).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm. Retention time and peak symmetry indicate sample homogeneity .

Q. What are the key physicochemical properties influencing this compound’s reactivity and stability?

- LogP : The isopropoxypropyl chain increases hydrophobicity (predicted LogP ~2.5), impacting solubility in polar solvents.

- Hydrogen Bonding : Urea NH groups enable strong intermolecular interactions, affecting crystallization and stability.

- pH Sensitivity : Urea derivatives may hydrolyze under acidic/basic conditions; stability studies in buffers (pH 1-12) are critical. Accelerated aging tests (40°C/75% RH) can assess shelf life .

Advanced Research Questions

Q. How can computational methods predict the biological or catalytic activity of this compound?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) or solvents to predict binding affinities.

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity or charge transfer potential.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for target identification .

Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting kinetic or spectroscopic results)?

- Multivariate Analysis : Principal Component Analysis (PCA) can disentangle overlapping variables in spectroscopic datasets.

- Bayesian Inference : Quantify uncertainty in kinetic models (e.g., Arrhenius parameters) when replicate experiments show variability.

- Error Propagation Analysis : Identify measurement error sources (e.g., pipetting inaccuracies) using Monte Carlo simulations .

Q. How can reactor design and process intensification improve scalability for this compound?

- Microreactors : Enhance heat/mass transfer for exothermic urea-forming reactions, reducing side products.

- Membrane Separation : Integrate in situ product removal (ISPR) to shift equilibrium and improve yields.

- Continuous Flow Systems : Optimize residence time distribution (RTD) to maintain consistent product quality .

Q. What methodologies validate the compound’s mechanism of action in interdisciplinary studies (e.g., medicinal chemistry or materials science)?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with biomolecules.

- X-ray Crystallography : Resolve 3D structure to confirm urea moiety conformation.

- In Situ Spectroscopy : Raman or FTIR can track reaction intermediates in real time .

Q. How do substituents (ethyl, isopropoxypropyl) influence electronic and steric effects in supramolecular assemblies?

- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize substituent bulk.

- Electrostatic Potential Surfaces : Compare charge distribution at the indole N-H vs. urea carbonyl to predict hydrogen-bonding motifs.

- Crystal Engineering : Co-crystallize with complementary hydrogen-bond acceptors (e.g., carboxylic acids) to study packing behavior .

Methodological Frameworks

- Theoretical Basis : Align research with chemical reaction design principles (ICReDD’s computational-experimental feedback loop) .

- Experimental Standards : Adopt CRDC classifications for chemical engineering (e.g., RDF2050112 for reactor design) .

- Data Validation : Cross-reference synthetic and analytical data with PubChem or Reaxys entries to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.